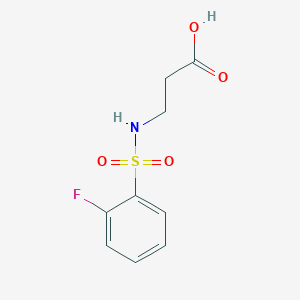

3-(2-Fluorobenzenesulfonamido)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2-Fluorobenzenesulfonamido)propanoic acid” is a chemical compound with the molecular formula C9H10FNO4S. It has a molecular weight of 247.24. The IUPAC name for this compound is N2- [ (2-fluorophenyl)sulfonyl]asparagine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10FNO4S/c11-6-3-1-2-4-8(6)19(17,18)13-7(10(15)16)5-9(12)14/h1-4,7,13H,5H2,(H2,12,14)(H,15,16) .Scientific Research Applications

Asymmetric Synthesis

One application in organic chemistry is the asymmetric synthesis of enantiomerically pure compounds. A study by Yamamoto et al. (2011) illustrates the use of a related compound, N-fluorobenzenesulfonimide (NFSI), in the enantiodivergent electrophilic fluorination to synthesize mirror images of 3'-fluorothalidomide. This process highlights the potential of fluorinated sulfonamides in achieving high enantioselectivity in synthesis reactions (Yamamoto et al., 2011).

Materials Science

In materials science, sulfonamide compounds have been used in the synthesis of polyaniline (PANI) colloids. For example, dodecylbenzenesulfonic acid, a sulfonamide derivative, acts as a surfactant and dopant in PANI synthesis, demonstrating the role of sulfonamide compounds in producing stable colloidal dispersions with significant potential in electronics and nanotechnology applications (Shreepathi & Holze, 2006).

Pharmacology and Medicinal Chemistry

Sulfonamide derivatives have shown promise in medicinal chemistry, particularly in the development of anticancer agents. Ruan et al. (2009) synthesized 2-(4-Fluorobenzylideneamino) propanoic acid and tested its anticancer activity, highlighting the potential of such compounds in therapeutic applications. This study demonstrated that sulfonamide derivatives could serve as effective compounds in cancer treatment, with specific activities against certain cancer cell lines (Ruan et al., 2009).

Biochemical Activity

Another study focused on the design, synthesis, and biochemical activity of new fluorine-substituted organotin(IV) carboxylates, incorporating sulfonamide-based ligands. These compounds exhibited potential anti-HCV activity, suggesting the versatility of sulfonamide compounds in drug development and the exploration of new therapeutic agents (Shah et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, propionic acid, suggests that it is flammable and may be corrosive to metals. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, ensure adequate ventilation, and avoid ingestion and inhalation .

Properties

IUPAC Name |

3-[(2-fluorophenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4S/c10-7-3-1-2-4-8(7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHDUPWVGVAAMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2392400.png)

methanone](/img/structure/B2392401.png)

![6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide](/img/structure/B2392404.png)

![(4Z)-4-[(dimethylamino)({7-methylimidazo[1,2-a]pyridin-3-yl})methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B2392408.png)

![N-cyclopentyl-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2392415.png)

![2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2392418.png)

![N-(3-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2392420.png)